Peroxyacarnoate A
Description
Peroxyacarnoate A is a bioactive organic peroxide characterized by a 1,2-dioxane core and a dienyl tail, synthesized via asymmetric methods involving palladium-catalyzed cross-coupling reactions such as Negishi coupling . Its total synthesis, pioneered by Xu et al., highlights its structural complexity, particularly the stereochemical configuration of the 1,2-dioxane ring and the conjugated dienyl substituent .
Properties
Molecular Formula |
C24H38O5 |
|---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
methyl 2-[(3S,6R)-6-[(6E)-hexadeca-6,15-dien-4-ynyl]-6-methoxydioxan-3-yl]acetate |
InChI |
InChI=1S/C24H38O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24(27-3)20-18-22(28-29-24)21-23(25)26-2/h4,12-13,22H,1,5-11,16-21H2,2-3H3/b13-12+/t22-,24+/m0/s1 |
InChI Key |
CBSYJKYAPRBDHQ-SDALGCQOSA-N |
Isomeric SMILES |
COC(=O)C[C@@H]1CC[C@](OO1)(CCCC#C/C=C/CCCCCCCC=C)OC |
Canonical SMILES |
COC(=O)CC1CCC(OO1)(CCCC#CC=CCCCCCCCC=C)OC |
Synonyms |
peroxyacarnoate A |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous 1,2-Dioxane Derivatives
Peroxyplakoric Acids
Peroxyplakoric acids share the 1,2-dioxane core with Peroxyacarnoate A but differ in substituent tails. For instance, peroxyplakoric acid B features a modified dienyl structure, which influences its bioactivity and optical properties .
Compounds C and D
Compounds C and D, synthesized alongside this compound, exhibit structural variations in their tails:
- Compound C : Oxoenyne tail, leading to distinct optical rotations (e.g., [α]D = +23.5° for its methyl ester).
- Compound D : Saturated enyne tail, resulting in [α]D = -18.2° for its methyl ester .
These differences underscore the role of tail substituents in modulating stereochemical and physicochemical properties.
Table 1: Structural and Optical Properties of 1,2-Dioxane Derivatives
Functional Comparison with Other Peroxy Compounds
Peracetic Acid
Peracetic acid, a widely used disinfectant, shares the peroxide functional group with this compound. However, its simpler structure (CH₃COOOH) confers higher reactivity and corrosivity, particularly at concentrations >80% . Unlike this compound, peracetic acid’s thermal stability decreases with water addition, limiting its industrial applications .
Peroxyoctanoic Acid
Peroxyoctanoic acid, another peroxycarboxylic acid, exhibits toxicity and exposure risks comparable to this compound, as inferred from EPA assessments . Both compounds are used in antimicrobial formulations, though peroxyoctanoic acid’s longer carbon chain enhances lipid solubility .
Hydrogen Peroxide
Hydrogen peroxide (H₂O₂), the simplest peroxide, shares oxidizing properties with this compound but lacks the structural complexity required for targeted bioactivity.
Table 2: Functional Properties of Peroxy Compounds
Research Findings and Challenges
Stereochemical Discrepancies
Disparities in optical rotation data between studies (e.g., Xu et al. vs. Kobayashi) suggest unresolved stereochemical influences from the dienyl tail .
Stability Considerations
Unlike peracetic acid, this compound’s stability is less affected by water, making it preferable for pharmaceutical applications .
Q & A
Q. Tables for Methodological Reference
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
